2-Bromo-4,5-bis(trifluoromethyl)aniline
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Overview
Description
2-Bromo-4,5-bis(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H4BrF6N and its molecular weight is 308.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Pesticides Synthesis
2-Bromo-4,5-bis(trifluoromethyl)aniline plays a pivotal role in the synthesis of novel pesticides. A notable application is in the production of bistrifluron, a compound exhibiting potent growth-retarding activity against pests. This synthesis process involves a series of steps starting from 3,5-bis-(trifluoromethyl)benzene, showcasing its feasibility for industrial production due to its high yield and identification through 1H-NMR (Liu An-chan, 2015).
Insecticides Development
The chemical's structure-activity relationship was explored to enhance the insecticidal potency of triazine-based compounds. The research highlighted the importance of electron-withdrawing substituents on the aniline part, with significant improvements in potency against lepidopteran species when such substituents were in the para-position. This underpins the compound's role in designing more effective insecticides (Timothy C. Johnson et al., 2017).
Advancements in Organic Synthesis
In organic synthesis, this compound has been utilized as an efficient monodentate transient directing group (MonoTDG) for palladium-catalyzed direct dehydrogenative cross-coupling reactions. This approach facilitates the synthesis of symmetrical and unsymmetrical 9-fluorenones through a dual carbon-hydrogen (C-H) bond activation sequence, highlighting broad functional group compatibility and high atom economy under mild conditions (Yi‐Feng Wang et al., 2019).
Exploration of New Materials
Research into the vibrational analysis of compounds similar to this compound, such as 4-chloro-3-(trifluoromethyl)aniline and its derivatives, has provided insights into their potential as nonlinear optical (NLO) materials. This includes studies on hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions, paving the way for their application in novel NLO materials (B. Revathi et al., 2017).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target the peripheral sensory trigeminal nerves .
Mode of Action
It has been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis c virus (hcv) ns3 protease , suggesting that it may interact with this enzyme to inhibit its function.
Biochemical Pathways
Given its use in the synthesis of hcv ns3 protease inhibitors , it may be involved in the viral replication pathway of HCV.
Pharmacokinetics
A study on a similar compound, 2-bromo-4-trifluoromethylaniline, showed that it was excreted in the urine of rats .
Result of Action
Its role in the synthesis of hcv ns3 protease inhibitors suggests that it may contribute to the inhibition of hcv replication .
Action Environment
It is recommended to store the compound in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
Biochemical Analysis
Biochemical Properties
2-Bromo-4,5-bis(trifluoromethyl)aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus NS3 protease . The compound’s interactions with enzymes and proteins often involve binding to active sites, leading to inhibition or modulation of enzymatic activity. These interactions are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, its role as an inhibitor of hepatitis C virus NS3 protease involves binding to the enzyme’s active site, preventing the protease from processing viral proteins . This inhibition disrupts the viral replication cycle, highlighting the compound’s potential as an antiviral agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity. Studies on its metabolic fate and urinary excretion in animal models provide insights into its metabolic pathways and potential effects on metabolic flux and metabolite levels .
Properties
IUPAC Name |
2-bromo-4,5-bis(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF6N/c9-5-1-3(7(10,11)12)4(2-6(5)16)8(13,14)15/h1-2H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBFBFPCVDCVRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371154 |
Source
|
Record name | 2-Bromo-4,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230295-15-5 |
Source
|
Record name | 2-Bromo-4,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.